

Spectroscopic data (NMR, IR, Mass Spec) of 2-(Cyanomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(Cyanomethyl)benzonitrile

Cat. No.: B1581571

[Get Quote](#)

A Comprehensive Spectroscopic Guide to 2-(Cyanomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a detailed analysis of the spectroscopic properties of **2-(cyanomethyl)benzonitrile**, a key intermediate in organic synthesis and pharmaceutical development. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by authoritative references.

Introduction: The Significance of 2-(Cyanomethyl)benzonitrile

2-(Cyanomethyl)benzonitrile, also known as α -cyano- α -tolunitrile, is an aromatic dinitrile with the molecular formula $C_9H_6N_2$ and a molecular weight of 142.16 g/mol .^{[1][2]} Its structure, featuring a benzonitrile core with a cyanomethyl substituent at the ortho position, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds, including isoquinolines.^[1] The unique electronic and steric arrangement of its functional groups dictates its reactivity and spectroscopic signature. A thorough understanding of its spectral

characteristics is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for confirming the structural integrity of **2-(cyanomethyl)benzonitrile**. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete picture of the molecule's connectivity can be assembled.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of **2-(cyanomethyl)benzonitrile** is characterized by two main regions: the aromatic region, where the protons of the benzene ring resonate, and the aliphatic region, which contains the signal for the methylene (-CH₂) protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.7-7.8	m	4H	Ar-H
~4.0	s	2H	-CH ₂ -

Disclaimer: The chemical shifts presented are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.

Interpretation and Causality:

- Aromatic Protons (Ar-H): The four protons on the disubstituted benzene ring are expected to appear as a complex multiplet in the downfield region (~7.7-7.8 ppm). This complexity arises from the spin-spin coupling between adjacent and non-equivalent aromatic protons. The electron-withdrawing nature of the two nitrile groups deshields these protons, causing them to resonate at a lower field compared to unsubstituted benzene ($\delta \approx 7.34$ ppm).

- Methylene Protons (-CH₂-): The two protons of the cyanomethyl group are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a singlet at approximately 4.0 ppm. The proximity of the electron-withdrawing cyano group and the aromatic ring deshields these protons, shifting their signal downfield from that of a typical alkyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule and offers valuable information about their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~133-135	Ar-C (quaternary)
~128-132	Ar-CH
~117	Ar-CN
~115	-CH ₂ -CN
~112	Ar-C-CN (quaternary)
~20	-CH ₂ -CN

Disclaimer: The chemical shifts presented are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.

Interpretation and Causality:

- Nitrile Carbons (-C≡N): Two distinct signals are expected for the nitrile carbons. The carbon of the benzonitrile group (Ar-CN) is predicted to resonate around 117 ppm, while the aliphatic nitrile carbon (-CH₂-CN) will likely appear slightly upfield at around 115 ppm. The sp-hybridization and the strong electronegativity of the nitrogen atom cause these carbons to resonate in a characteristic region.[3]

- Aromatic Carbons (Ar-C): The six carbons of the benzene ring will give rise to several signals in the range of 112-135 ppm. The two quaternary carbons (to which the substituents are attached) will have distinct chemical shifts from the four protonated aromatic carbons. The carbon bearing the cyanomethyl group is expected to be the most upfield of the aromatic carbons due to shielding effects.
- Methylene Carbon (-CH₂-): The carbon of the methylene group is expected to appear in the aliphatic region, around 20 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in **2-(cyanomethyl)benzonitrile**. The vibrational frequencies of the nitrile and aromatic moieties provide a unique spectral fingerprint.

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2230	Strong, Sharp	Aromatic C≡N stretch
~2250	Strong, Sharp	Aliphatic C≡N stretch
~1600, 1480	Medium-Weak	Aromatic C=C stretch

Disclaimer: The absorption frequencies presented are estimated based on typical values for nitriles and aromatic compounds.

Interpretation and Causality:

- Nitrile Stretches (C≡N): The most characteristic feature in the IR spectrum will be the strong, sharp absorption bands corresponding to the C≡N stretching vibrations. Aromatic nitriles typically absorb in the 2240-2220 cm⁻¹ region, while aliphatic nitriles absorb at slightly higher

frequencies, between 2260-2240 cm^{-1} .^[4] Therefore, two distinct peaks may be observed for the two nitrile groups in **2-(cyanomethyl)benzonitrile**.

- Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring will appear as a group of medium-intensity bands just above 3000 cm^{-1} .^[5]
- Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to characteristic absorptions in the 1600-1400 cm^{-1} region.^[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of **2-(cyanomethyl)benzonitrile**, further confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Possible Fragment
142	$[\text{M}]^+$ (Molecular Ion)
116	$[\text{M} - \text{CN}]^+$
102	$[\text{M} - \text{CH}_2\text{CN}]^+$
90	$[\text{C}_7\text{H}_4\text{N}]^+$
76	$[\text{C}_6\text{H}_4]^+$

Disclaimer: The fragmentation pattern is a prediction based on the general fragmentation of aromatic nitriles.

Interpretation and Causality:

- Molecular Ion Peak ($[\text{M}]^+$): The molecular ion peak is expected at an m/z of 142, corresponding to the molecular weight of the compound. The presence of a nitrogen atom means the molecular weight is an even number, which is consistent with the Nitrogen Rule.
^[6]

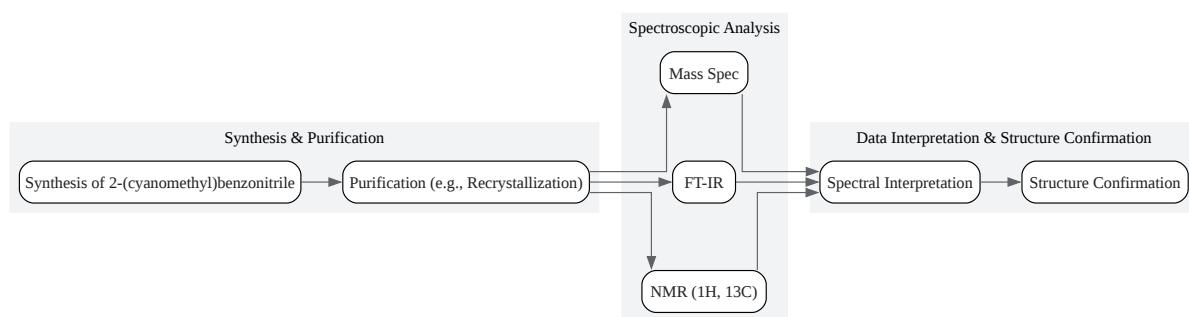
- **Fragmentation Pattern:** Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for aromatic compounds include the loss of small, stable neutral molecules or radicals. For **2-(cyanomethyl)benzonitrile**, key fragments could arise from the loss of a cyano radical (CN, 26 Da) to give a fragment at m/z 116, or the loss of the cyanomethyl radical (CH_2CN , 40 Da) resulting in a fragment at m/z 102. Further fragmentation of the aromatic ring can lead to smaller charged species.

Experimental Protocols

NMR Sample Preparation

- Weigh approximately 10-20 mg of **2-(cyanomethyl)benzonitrile**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Cap the NMR tube and gently invert to ensure complete dissolution.
- Place the NMR tube in the spectrometer for analysis.

FT-IR Sample Preparation (KBr Pellet)


- Grind a small amount (1-2 mg) of **2-(cyanomethyl)benzonitrile** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

Mass Spectrometry Sample Introduction (Direct Infusion)

- Prepare a dilute solution of **2-(cyanomethyl)benzonitrile** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the solution into the mass spectrometer's ion source via direct infusion using a syringe pump.
- Optimize the ion source parameters (e.g., ionization voltage, temperature) to obtain a stable signal.
- Acquire the mass spectrum over the desired m/z range.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-(cyanomethyl)benzonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-(cyanomethyl)benzonitrile**.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of **2-(cyanomethyl)benzonitrile**. This guide has outlined the predicted spectroscopic data and provided a rationale for the expected spectral features based on the molecule's unique structure. By understanding these spectroscopic signatures, researchers can confidently identify and utilize this important synthetic intermediate in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Cyanomethyl)benzonitrile|CAS 3759-28-2|Research Chemical [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of 2-(Cyanomethyl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581571#spectroscopic-data-nmr-ir-mass-spec-of-2-cyanomethyl-benzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com